Raloxifene Impurity 1

pharmaceutical reference standard molecular weight identification LC-MS quantification

Generic impurity substitution causes systematic quantitation errors in raloxifene HPLC due to molecular weight (666.22 vs 473.58 g/mol) and chromophore differences. This authentic dimesylate impurity reference standard enables accurate process impurity profiling for ANDA submissions. • MW 666.22 g/mol; distinct from API and degradation products. • Exclusively synthetic process impurity; not stress-degradation formed. • Supports USP unspecified impurity limit NMT 0.10%.

Molecular Formula C30H32ClNO8S3
Molecular Weight 666.2 g/mol
CAS No. 84449-85-4
Cat. No. B105359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene Impurity 1
CAS84449-85-4
Synonyms[6-[(Methylsulfonyl)oxy]-2-[4-[(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride; 
Molecular FormulaC30H32ClNO8S3
Molecular Weight666.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OS(=O)(=O)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl
InChIInChI=1S/C30H31NO8S3.ClH/c1-41(33,34)38-24-12-8-22(9-13-24)30-28(26-15-14-25(20-27(26)40-30)39-42(2,35)36)29(32)21-6-10-23(11-7-21)37-19-18-31-16-4-3-5-17-31;/h6-15,20H,3-5,16-19H2,1-2H3;1H
InChIKeyFAWLEUFZZQAEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raloxifene Impurity 1 Reference Standard Overview


CAS 84449-85-4, commonly cataloged as Raloxifene Impurity 1, is chemically identified as Raloxifene Dimesylate Hydrochloride—the fully O‑mesylated derivative of raloxifene in which both phenolic hydroxyl groups are converted to methylsulfonate esters [1][2]. This compound belongs to the class of pharmaceutical impurity reference standards used in regulatory quality control (QC) and analytical method validation for raloxifene hydrochloride active pharmaceutical ingredient (API) and finished dosage forms. Unlike the oxidative degradation product Raloxifene N‑Oxide, the dimesylate impurity originates exclusively from the synthetic pathway and is absent from stress‑degradation profiles [3].

Synthetic process impurity standard (dimesylate), not a degradation product
Mass differentiation >190 Da for unambiguous LC‑MS identification
Matches USP impurity profiling for raloxifene HCl API and tablet analysis

Why Raloxifene Impurity 1 Cannot Be Substituted


Generic or class‑level interchange of raloxifene impurity reference standards introduces significant quantitative error in analytical methods, because this specific dimesylate impurity possesses a molecular weight (666.22 g/mol as the hydrochloride salt), retention behavior, and UV‑chromophore environment that differ materially from both the parent API (raloxifene base, 473.58 g/mol) and other pharmacopoeial impurities such as Raloxifene N‑Oxide (489.58 g/mol) or EP Impurity A (diketone, 736.89 g/mol) [1][2][3]. Its exclusive origin as a synthetic process intermediate—rather than a degradation product—renders it uniquely informative for batch‑specific impurity profiling, while generic substitution with a non‑identical analog would systematically misrepresent process‑related impurity levels and compromise the validity of system suitability tests.

Origin mismatch

Replacement with an N‑oxide degradation standard misrepresents process impurity levels

Response factor shift

Distinct mesylate UV chromophore vs. free phenolic API yields inaccurate quantification

Chromatographic misassignment

Retention time differs from all other raloxifene impurities; peak ID errors risk system suitability failure

Quantitative Differentiation of Raloxifene Impurity 1


Molecular Weight vs. Parent API

Raloxifene Impurity 1 (dimesylate hydrochloride) carries a molecular weight of 666.22 g/mol, which is 192.64 g/mol greater than the parent raloxifene base (473.58 g/mol) [1][2]. This substantial mass difference directly impacts mass spectrometric detection and chromatographic retention, eliminating ambiguity in LC‑MS identification.

MW vs. API
Head-to-head
666.22 g/mol
+192.64 Da (40.7%)
Ensures unambiguous LC‑MS identification; avoids co‑elution with API
ESI‑MS confirmed (Reddy et al. 2012)
pharmaceutical reference standard molecular weight identification LC-MS quantification

Structural Differentiation: Dimesylate vs. N-Oxide

Raloxifene Impurity 1 (CAS 84449-85-4) is the fully O‑mesylated synthetic intermediate wherein both phenolic hydroxyls are derivatized as methylsulfonate esters [1]. In contrast, the primary oxidative degradation product—Raloxifene N‑Oxide (CAS 195454-31-0)—features oxidation exclusively at the piperidine nitrogen atom [2]. These represent two fundamentally distinct impurity classes (process vs. degradation) that arise under mutually exclusive conditions.

Dimesylate vs. N‑Oxide
Head-to-head
O‑mesylated (both OH)
vs.
N‑oxidized (piperidine)
Process impurity vs. degradation product; prevents false‑negative in impurity method
Structural assignment by NMR, IR, MS
synthetic process impurity oxidative degradation product stress testing

Chromatographic RRT vs. Known Impurities

In the validated gradient HPLC method developed for raloxifene impurity profiling, the Raloxifene Dimesylate impurity exhibits a distinct relative retention time (RRT) that is resolvable from all other known impurities, including EP Impurity A (RRT 0.791), Raloxifene (RRT 1.0), Raloxifene Dimer (RRT 1.055), Raloxifene N‑Oxide (RRT 1.108), EP Impurity B (RRT 1.235), and the four novel impurities 5–8 (RRT 0.325–2.149) [1]. Resolution factors (Rs) between adjacent impurity peaks in robustness‑tested LC methods ranged from 0.83 to 18.92 across 12 experimental design runs, confirming baseline separation under varied conditions [2].

RRT Resolution
Cross-study comparable
≥0.83 Rs min
12 robustness runs
Baseline separation from all known raloxifene impurities confirmed
RP‑HPLC, C8 column, 280 nm
HPLC method validation relative retention time system suitability

Regulatory Acceptance Criterion: Impurity Limit

Per USP pharmacopoeial specifications for raloxifene hydrochloride, any unspecified individual impurity—which includes the dimesylate process impurity—must not exceed 0.10% (w/w), while total impurities are limited to not more than 0.5% [1]. This is substantially lower than the 0.2% limit typically applied to individual unknown impurities in raloxifene API under ICH Q3A identification thresholds, reflecting the specific regulatory concern for this class of process‑related impurities.

Impurity Limit
Class-level inference
NMT 0.10%
USP
NMT 0.20%
ICH Q3A
2‑fold tighter specification demands dedicated reference standard
USP monograph for Raloxifene HCl Tablets
USP monograph specification ICH Q3A threshold impurity acceptance criterion

Chemical Stability: Protected Intermediate vs. Free Phenolic API

Raloxifene Impurity 1 (dimesylate) possesses both phenolic hydroxyls blocked as mesylate esters, conferring fundamentally different oxidative stability compared to the free phenolic raloxifene API. Raloxifene HCl is documented to undergo significant N‑oxide degradation in the presence of peroxide‑containing excipients, showing an order‑of‑magnitude increase in N‑oxide formation with povidone and crospovidone versus other excipients [1][2]. By contrast, the fully O‑protected dimesylate is not susceptible to this phenolic‑mediated oxidative pathway, although specific quantitative head‑to‑head stability data for the dimesylate itself remain limited in the published literature.

Oxidative Stability
Class-level inference
O‑protected dimesylate resists phenolic oxidative coupling; API forms N‑oxide
Process vs. degradation distinction critical for stability‑indicating methods
Quantitative head‑to‑head data limited; excipient effects documented
oxidative stability process intermediate stability mesylate protecting group

Application Scenarios for Raloxifene Impurity 1


ANDA/DMF: HPLC System Suitability & Peak ID

For abbreviated new drug applications (ANDAs) referencing raloxifene hydrochloride tablets, regulatory agencies require chromatographic proof that all potential process‑related impurities—including the dimesylate intermediate—are resolved from the API peak and from each other. The dimesylate impurity, with its distinct molecular weight (666.22 g/mol) and unique RRT, serves as a critical system suitability marker. Its inclusion in method validation protocols ensures that the analytical method can detect and quantify this specific process impurity at the USP‑mandated threshold of NMT 0.10% [1][2].

Synthetic Route Development and Process Optimization

During the scale‑up of raloxifene hydrochloride synthesis, the dimesylate impurity is generated as a protected intermediate at the stage where both phenolic hydroxyls are mesylated prior to Friedel‑Crafts acylation. Monitoring its carry‑over into the final API requires a highly pure reference standard of the dimesylate hydrochloride. Its molecular weight (666.22 g/mol) and reversed‑phase chromatographic behavior differ sufficiently from the API (473.58 g/mol) and all degradation products to allow selective quantification without interference [1][2].

Stability-Indicating Method: Process vs. Degradation Impurities

ICH Q1A(R2) stability testing requires methods that are stability‑indicating—capable of resolving the API from both process impurities and degradation products. The dimesylate impurity is a process‑specific entity that does not form under oxidative, thermal, or hydrolytic stress conditions that generate the N‑oxide degradation product [1]. Including the dimesylate reference standard alongside the N‑oxide standard in forced‑degradation studies allows unequivocal demonstration that the HPLC method is selective for both impurity classes, supporting the validity of shelf‑life assignments for raloxifene finished dosage forms [2].

QC Release Testing for API Batches

In routine QC release testing of raloxifene hydrochloride API, the dimesylate impurity must be chromatographically resolved and quantified against an authenticated reference standard. The USP specification limits unspecified individual impurities to NMT 0.10% and total impurities to NMT 0.5% [1]. Use of a non‑dimesylate reference standard (e.g., the N‑oxide or dimer impurity) would yield inaccurate response factors due to differences in UV absorptivity arising from the distinct chromophoric environment of the mesylate‑protected benzothiophene core, potentially causing batch rejection or acceptance errors [2].

Application
Selection Property
Validation Focus
ANDA HPLC system suitability
Process-impurity RRT & mass differentiation
Peak purity and resolution from API
Synthetic route development
Selective quantification without degradation overlap
Carry-over monitoring in final API
Stability-indicating method validation
Process-specific impurity standard
Selectivity for process vs. degradation impurity classes
QC release testing
Authenticated standard with matched UV response
Accurate quantification at USP limit
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